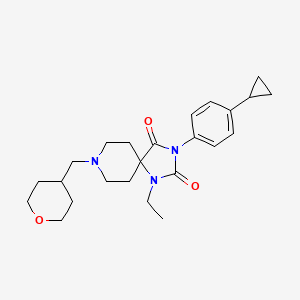

Ebp-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ebp-IN-1は、コレステロール生合成経路に関与するステロールイソメラーゼであるエモパミル結合タンパク質を阻害することで知られる化合物です。 この化合物は、ヒト皮質オルガノイドにおけるオリゴデンドロサイト形成の増強において顕著な可能性を示しており、良好な代謝回転率と脳への浸透性を備えています .

準備方法

合成経路と反応条件

Ebp-IN-1の合成には、中間体の調製とその後の制御された条件下での反応を含む複数のステップが含まれます。合成経路と反応条件に関する具体的な詳細は、機密情報であり、一般に公開された文献では公開されることがほとんどありません。 類似の化合物に対する一般的な合成方法には、有機溶媒、触媒、および制御された温度と圧力の条件の使用が含まれます .

工業生産方法

This compoundの工業生産は、収率と純度を高くするために最適化された反応条件を使用して、大規模な合成が関与すると考えられます。 このプロセスには、工業用反応器、精製システム、および品質管理対策を使用して、商業規模で化合物を生産することが含まれます .

化学反応の分析

反応の種類

Ebp-IN-1は、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の添加または水素の除去を伴います。

還元: 水素の添加または酸素の除去を伴います。

置換: ある官能基を別の官能基に置き換えることを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな触媒(置換反応を促進するため)が含まれます。 これらの反応の条件は、一般的に、制御された温度、圧力、およびpHレベルを伴います .

主な生成物

これらの反応から形成される主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化反応ではケトンまたはアルデヒドが生成され、還元反応ではアルコールが生成される可能性があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

Ebp-IN-1 has a wide range of scientific research applications, including:

作用機序

Ebp-IN-1は、コレステロール生合成経路におけるステロールイソメラーゼであるエモパミル結合タンパク質を阻害することによってその効果を発揮します。この阻害は、ステロール中間体の変換を阻害し、コレステロールレベルの変化とオリゴデンドロサイト形成の増強につながります。 関与する分子標的と経路には、ステロールイソメラーゼ酵素とその関連するシグナル伝達経路が含まれます .

類似の化合物との比較

類似の化合物

エモパミル: コレステロール生合成に同様の効果を示す、エモパミル結合タンパク質の別の阻害剤.

U18666A: エモパミル結合タンパク質に結合するコレステロール生合成阻害剤.

This compoundの独自性

This compoundは、げっ歯類における長い半減期、良好な代謝回転率、および優れた脳への浸透性を備えているため、独自性があります。 これらの特性は、研究と潜在的な治療的応用にとって特に貴重です .

類似化合物との比較

Similar Compounds

Emopamil: Another inhibitor of emopamil-binding protein with similar effects on cholesterol biosynthesis.

U18666A: A cholesterol biosynthesis inhibitor that binds to emopamil-binding protein.

Uniqueness of Ebp-IN-1

This compound is unique due to its long half-life in rodents, good metabolic turnover, and excellent brain penetration properties. These characteristics make it particularly valuable for research and potential therapeutic applications .

特性

分子式 |

C24H33N3O3 |

|---|---|

分子量 |

411.5 g/mol |

IUPAC名 |

3-(4-cyclopropylphenyl)-1-ethyl-8-(oxan-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

InChI |

InChI=1S/C24H33N3O3/c1-2-26-23(29)27(21-7-5-20(6-8-21)19-3-4-19)22(28)24(26)11-13-25(14-12-24)17-18-9-15-30-16-10-18/h5-8,18-19H,2-4,9-17H2,1H3 |

InChIキー |

MWQKGNAORRKIIL-UHFFFAOYSA-N |

正規SMILES |

CCN1C(=O)N(C(=O)C12CCN(CC2)CC3CCOCC3)C4=CC=C(C=C4)C5CC5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)

![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)

![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)

![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)

![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)